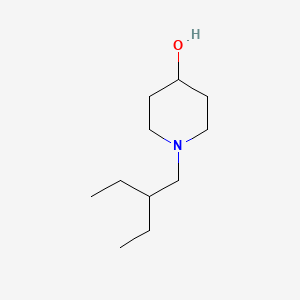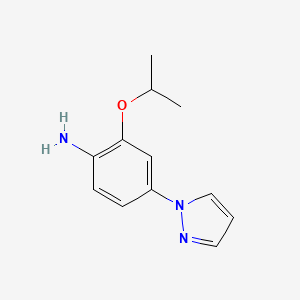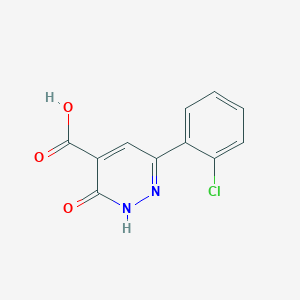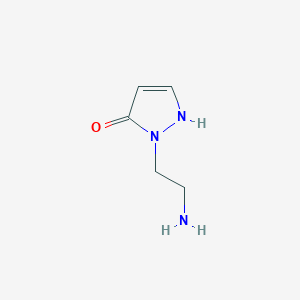![molecular formula C11H21N3O2 B1472298 2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one CAS No. 1544829-46-0](/img/structure/B1472298.png)
2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one
Descripción general
Descripción
“2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one” is an organic compound . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Molecular Structure Analysis
The molecular formula of “2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one” is C11H20N2O2 . The molecular weight is 212.29 .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could be useful in synthesizing selective adenosine A2A receptor antagonists, which are promising therapeutic agents for various neurological disorders, including Parkinson’s disease .
Antidepressant Synthesis
The compound’s ability to interact with central nervous system receptors also indicates its use in creating new antidepressants. By modifying neurotransmitter activity, it could lead to the development of drugs with fewer side effects than current treatments .
Cancer Therapy
In the realm of oncology, this compound could be instrumental in synthesizing small molecules that target specific pathways involved in cancer cell proliferation and metastasis. It may contribute to the development of targeted therapies that are more effective and less toxic than conventional chemotherapy .
Anti-Inflammatory Agents
Due to its potent biological activities, the compound is a candidate for the development of anti-inflammatory drugs. Its molecular framework allows for the creation of substances that can selectively inhibit inflammatory pathways without affecting other physiological processes.
Agricultural Chemicals
In agriculture, this compound could be used to develop new pesticides or herbicides. Its structural versatility allows for the creation of compounds that can target specific pests or weeds, reducing the environmental impact of agricultural chemicals.
Material Science
The compound’s unique chemical structure could be utilized in material science, particularly in the synthesis of novel polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-amino-1-(4-morpholin-4-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOALACRWRIERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)






![6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1472236.png)
